molecular formula C21H20N2O5S B2582178 2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide CAS No. 922115-55-7

2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide

Cat. No.: B2582178
CAS No.: 922115-55-7
M. Wt: 412.46
InChI Key: JHQCVUTULUFJAH-UHFFFAOYSA-N
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Description

2-Oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide is a coumarin-derived compound featuring a carboxamide-linked tetrahydroisoquinoline sulfonyl ethyl group. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c24-20(18-13-16-6-3-4-8-19(16)28-21(18)25)22-10-12-29(26,27)23-11-9-15-5-1-2-7-17(15)14-23/h1-8,13H,9-12,14H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQCVUTULUFJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and environmentally benign solvents and catalysts to minimize waste and reduce production costs.

Mechanism of Action

The mechanism of action of 2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Core Variations

2-Oxo-N-(4-Sulfamoylphenyl)-2H-chromene-3-carboxamide ()

  • Core Structure : Coumarin (2-oxo-2H-chromene) with a carboxamide-linked sulfamoylphenyl group.
  • Synthesis: Two methods: Method A: Condensation of 2-cyanoacetamide derivatives with salicylaldehyde in acetic acid/sodium acetate (yield: 86%) . Method B: Hydrolysis of iminochromene intermediates in dioxane/HCl (m.p. >300°C) .
  • Key Properties : High thermal stability (m.p. >300°C) and solubility in DMF, attributed to the sulfonamide group.

3-Oxo-3H-Benzo[f]chromene-2-carboxamides ()

  • Core Structure : Benzo[f]chromene (extended fused aromatic system) with carboxamide substituents.
  • Synthesis : Meldrum’s acid condensation with 2-hydroxy-1-naphthaldehyde (93.1% yield), followed by thionyl chloride-mediated conversion to acyl chlorides and subsequent amidation .
  • Key Properties : Lower solubility compared to simpler coumarins due to extended conjugation (m.p. ~235°C).

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ()

  • Core Structure : Coumarin with a 4-methoxyphenethyl carboxamide group.
  • Synthesis : Ethyl carboxylate intermediate formation followed by amidation with 4-methoxyphenethylamine .
Reactivity and Functional Group Implications
  • Tetrahydroisoquinoline Sulfonyl Group: The tetrahydroisoquinoline moiety in the target compound may undergo oxidation reactions similar to other N-sulfonyl tetrahydroisoquinolines. highlights DDQ-mediated oxidation of such structures to generate reactive iminium ions, enabling C(sp³)–H functionalization . This reactivity could be exploited for further derivatization or prodrug strategies.
  • Sulfonamide vs. Methoxy Groups : The sulfamoylphenyl group () enhances thermal stability and polarity, while the methoxyphenethyl group () improves lipophilicity and membrane permeability.

Biological Activity

The compound 2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional components:

  • Chromene Core : A bicyclic structure that contributes to its biological activity.
  • Tetrahydroisoquinoline Moiety : Known for various pharmacological effects, including neuroactivity.
  • Sulfonamide Group : Often associated with antibacterial properties.

The molecular formula is C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 348.42 g/mol.

Pharmacological Properties

Research indicates that this compound exhibits several biological activities:

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Signaling Pathways : The interaction with various signaling pathways could enhance or inhibit cellular responses critical for survival and proliferation.

Case Study 1: Anticancer Activity

A study involving a series of chromene derivatives showed that certain compounds exhibited significant anti-proliferative activity against MCF7 cells. The tested compound was part of a larger group of synthesized chromenes and was evaluated for its ability to induce reactive oxygen species (ROS), which are known to play a role in cancer cell apoptosis .

CompoundIC50 (µM)Mechanism
2-Oxo-N-[...]25ROS Generation
Control>50N/A

Case Study 2: Antimicrobial Activity

In another study focusing on sulfonamide derivatives, the compound was tested against various bacterial strains. Results indicated moderate inhibition of growth in Gram-positive bacteria, suggesting potential as an antibacterial agent .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Q & A

Q. How can protein-ligand interaction studies be validated experimentally?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Determine real-time binding kinetics (ka, kd).
  • Fluorescence Quenching : Monitor tryptophan fluorescence changes upon ligand binding.
  • Crystallography : Co-crystallize the compound with target proteins (e.g., COX-2) to resolve binding modes .

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